2-(1H-indol-3-ylsulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
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Description
2-(1H-indol-3-ylsulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C19H18N2OS and its molecular weight is 322.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Behavior
Compounds bearing quinoline and indole structures have been synthesized for various applications, including catalytic behavior in ethylene reactivity. For instance, complexes formed from quinoline derivatives and metal dichlorides like iron(II) and cobalt(II) showed good catalytic activities for ethylene polymerization and oligomerization (Sun et al., 2007).
Anticancer Potential
Derivatives of quinoline and indole have been investigated for their anticancer properties. For example, a quinoline derivative exhibited antiproliferative activity through mechanisms such as DNA intercalation, topoisomerase II inhibition, and inducing cell cycle arrest in cancer cells (Via et al., 2008).
Synthesis of Nitrogen/Sulfur Heterocycles
Research has been conducted on synthesizing novel nitrogen and sulfur heterocyclic systems by linking indole with other heterocyclic structures, demonstrating the chemical versatility and potential for generating new pharmacologically active compounds (Boraei et al., 2020).
Antimicrobial Activity
Some substituted triazoles derived from quinoline have shown promising antimicrobial activity, highlighting the potential of quinoline-based compounds in developing new antimicrobial agents (Holla et al., 2005).
Corrosion Inhibition
Quinoxalin-6-yl derivatives have been studied for their efficiency as corrosion inhibitors for mild steel in hydrochloric acid, indicating the industrial applications of these compounds in protecting metals against corrosion (Olasunkanmi et al., 2015).
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1H-indol-3-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c22-19(21-11-5-7-14-6-1-4-10-17(14)21)13-23-18-12-20-16-9-3-2-8-15(16)18/h1-4,6,8-10,12,20H,5,7,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHOOZBCWQYELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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